molecular formula C21H14ClN3O3S B5072263 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B5072263
M. Wt: 423.9 g/mol
InChI Key: RYJDAAQGGRHDPM-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide is a complex organic compound characterized by its benzothiazole and nitrobenzamide functional groups

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c1-12-6-7-13(21-24-17-4-2-3-5-19(17)29-21)10-18(12)23-20(26)15-9-8-14(25(27)28)11-16(15)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJDAAQGGRHDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of corresponding nitroso compounds and carboxylic acids.

  • Reduction: Production of amines and hydroxylamines.

  • Substitution: Generation of various substituted benzothiazoles and benzamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for new therapeutic agents.

Medicine: Research has explored its use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-hydroxybenzamide

  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzothiazol-2-yl)carbonyl]benzamide

Uniqueness: N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-4-nitrobenzamide stands out due to its specific structural features, such as the presence of both chloro and nitro groups, which can influence its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Would you like more information on any specific aspect of this compound?

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